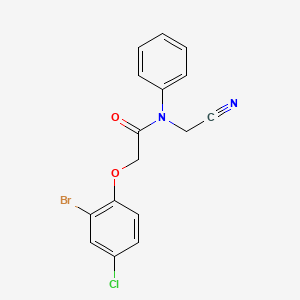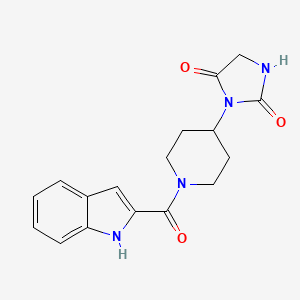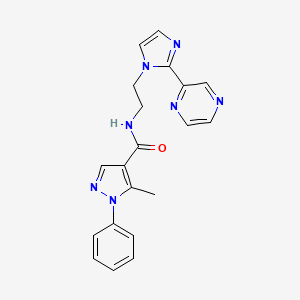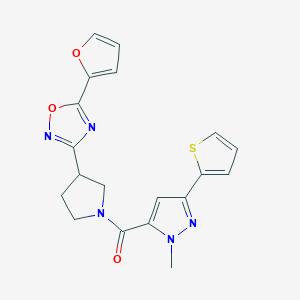
N1-(2-cyanophenyl)-N2-phenethyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to “N1-(2-cyanophenyl)-N2-phenethyloxalamide” has been discussed in several studies . For instance, the reaction of N-(2-cyanophenyl)benzimidoyl chloride with reagents containing a thioamide moiety, i.e., thioacetamide, benzylthiourea, symmetrical dialkyl- and diarylthioureas, gave different cyclic products . Another study discussed the one-pot synthesis of 1,3-oxazolo- and 1,3-oxazino [2,3-b]quinazoline syntheses by a one–pot reaction of N-(2-cyanophenyl)chloromethanimidoyl chloride with the aforementioned N,O -bifunctional nucleophiles .Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been analyzed in several studies . For example, the molecular and crystal structure of 2-cyanophenyl phenacyl ether, C15H11O2N, was determined by single crystal X-ray diffraction study .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” have been analyzed in several studies . These studies discuss the reaction pathways of the prepared compounds and the possible products of cyclization reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to “this compound” have been analyzed in several studies . For instance, the title compound 2-cyanophenyl phenacyl ether is monoclinic, with a = 4.4334(4) Å, b = 10.7677(11) Å, c = 12.7779(11) Å, β = 99.806(8)°, Z = 2, sp. gr. P 2 1 .科学的研究の応用
Mitochondria-Targeting Nanoparticles
A study demonstrated the development of mitochondria-targeting self-assembled nanoparticles, derived from cyanostilbene, for simultaneous tumor targeting, imaging, and drug delivery. These nanoparticles selectively accumulate in the mitochondria of cancer cells, showing potential for image-guided therapy and site-specific delivery systems to cancer cells (Kim et al., 2017).
Photoinduced Charge-Transfer
Research into the photochemical behavior of trans-3-(N-arylamino)stilbenes, which are structurally related to cyanophenyl compounds, provided insights into their torsional motion and charge-transfer properties. This study highlighted the potential of such compounds in the development of photoactive materials (Yang et al., 2007).
Cyanide Sensing
A spirooxazine derivative was explored as a highly sensitive cyanide sensor, showcasing the application of cyanophenyl derivatives in the development of selective and fast-responding chemical sensors (Zhu et al., 2012).
Fluorescent Gene Vectors and Bioimaging
Star-shaped polycations with a perylene core, designed for fluorescent gene vectors and bioimaging, represent another application of cyanophenyl-related compounds in biotechnology and medical research (You et al., 2014).
Organic Dyes for Solar Cells
New carbazole-based organic dyes, featuring a D-π-A-π-A architecture, have been synthesized for use in dye-sensitized solar cells (DSSCs). This study underscores the role of cyanophenyl derivatives in advancing solar energy conversion technologies (Naik et al., 2017).
Organic Nanowires/Nanofabrics
Research on color-tuned, highly fluorescent organic nanowires and nanofabrics, based on cyanophenyl derivatives, highlights their potential in nanoscale optoelectronics, sensing, and biological devices (An et al., 2009).
Safety and Hazards
将来の方向性
The future directions for research on compounds similar to “N1-(2-cyanophenyl)-N2-phenethyloxalamide” could involve further exploration of their synthesis, analysis of their molecular structure, and investigation of their mechanism of action . Additionally, more research is needed to fully understand their physical and chemical properties, as well as their safety and hazards .
作用機序
Mode of Action
It is known to undergo spontaneous intramolecular cycloaddition reactions .
Biochemical Pathways
It is known to participate in reactions involving thioamides, leading to the formation of various cyclic products
Result of Action
It is known to form various cyclic products through reactions with thioamides
特性
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-12-14-8-4-5-9-15(14)20-17(22)16(21)19-11-10-13-6-2-1-3-7-13/h1-9H,10-11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTMLDPIEVORKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-5-methylthiophene-2-carboxylate](/img/structure/B2835363.png)

![[2-MEthyl-6-(piperazin-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B2835365.png)
![N-[(2-Fluoro-5-methylphenyl)methyl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2835366.png)


![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2835375.png)
![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B2835376.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide](/img/structure/B2835377.png)
![6-N-[(4-methoxyphenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B2835380.png)
![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2835381.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2835382.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2835384.png)
